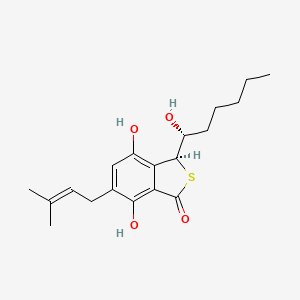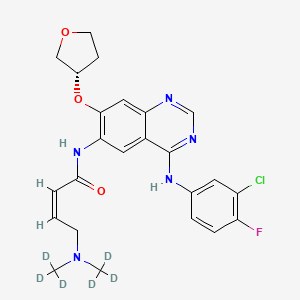
Cdk4/6-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk4/6-IN-5 is a cyclin-dependent kinase 4 and 6 inhibitor, which plays a crucial role in regulating the cell cycle. Cyclin-dependent kinase 4 and 6 inhibitors are essential in cancer therapy as they help control the transition from the G1 phase to the S phase of the cell cycle, thereby preventing abnormal cell proliferation .
Métodos De Preparación
The synthesis of Cdk4/6-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
Cdk4/6-IN-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Aplicaciones Científicas De Investigación
Cdk4/6-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study cell cycle regulation and the effects of cyclin-dependent kinase inhibition. In biology, it helps researchers understand the mechanisms of cell proliferation and apoptosis. In medicine, this compound is being investigated for its potential use in cancer therapy, particularly in hormone receptor-positive breast cancer, non-small cell lung cancer, and head and neck squamous cell carcinoma . Additionally, it has applications in industry for the development of new therapeutic agents and drug discovery .
Mecanismo De Acción
The mechanism of action of Cdk4/6-IN-5 involves the inhibition of cyclin-dependent kinase 4 and 6, which are crucial for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, thereby blocking cell cycle progression and inducing cell cycle arrest. This leads to the suppression of cancer cell proliferation and promotes apoptosis .
Comparación Con Compuestos Similares
Cdk4/6-IN-5 is compared with other cyclin-dependent kinase 4 and 6 inhibitors such as palbociclib, ribociclib, and abemaciclib. While all these compounds share a similar mechanism of action, this compound may exhibit unique properties in terms of selectivity, potency, and pharmacokinetic profile. For instance, this compound might have a different binding affinity to cyclin-dependent kinase 4 and 6, leading to variations in its efficacy and safety profile .
Similar Compounds
- Palbociclib
- Ribociclib
- Abemaciclib
These compounds are also cyclin-dependent kinase 4 and 6 inhibitors and are used in cancer therapy for their ability to regulate the cell cycle and inhibit cancer cell proliferation .
Propiedades
Fórmula molecular |
C22H28ClFN6O4S |
|---|---|
Peso molecular |
527.0 g/mol |
Nombre IUPAC |
(3R,4R)-4-[[5-chloro-4-[7-fluoro-2-[(1R)-1-hydroxyethyl]-3-propan-2-ylbenzimidazol-5-yl]pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol |
InChI |
InChI=1S/C22H28ClFN6O4S/c1-11(2)30-17-8-13(7-15(24)20(17)27-21(30)12(3)31)19-14(23)9-25-22(28-19)26-16-5-6-29(10-18(16)32)35(4,33)34/h7-9,11-12,16,18,31-32H,5-6,10H2,1-4H3,(H,25,26,28)/t12-,16-,18-/m1/s1 |
Clave InChI |
KSCSDVHAZVSGAW-XHBKTUGNSA-N |
SMILES isomérico |
C[C@H](C1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3Cl)N[C@@H]4CCN(C[C@H]4O)S(=O)(=O)C)O |
SMILES canónico |
CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3Cl)NC4CCN(CC4O)S(=O)(=O)C)F)N=C1C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


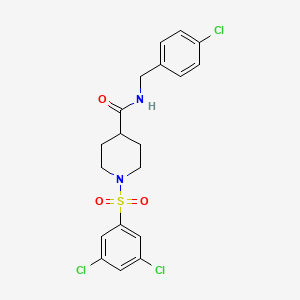
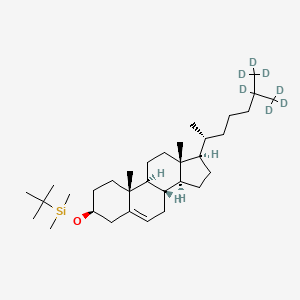
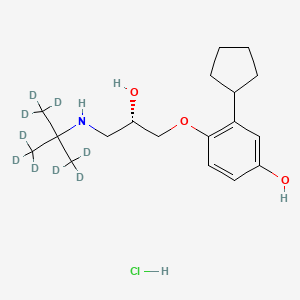
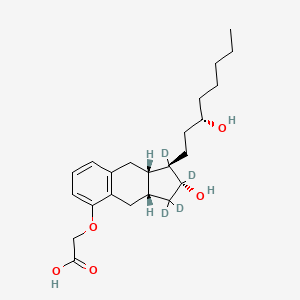
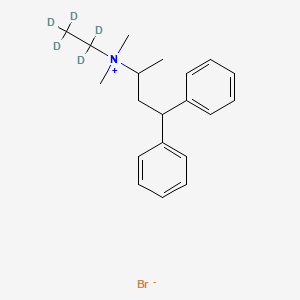
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)

